REACTION_CXSMILES
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[CH:1]([C:3]1[C:8]([O:9][CH3:10])=[CH:7][C:6]([OH:11])=[CH:5][C:4]=1[O:12][CH3:13])=[O:2].CC(C)([O-])C.[K+].Br[CH2:21][CH2:22][CH2:23][CH2:24][C:25]([O:27][CH2:28][CH3:29])=[O:26]>CN(C)C=O>[CH:1]([C:3]1[C:4]([O:12][CH3:13])=[CH:5][C:6]([O:11][CH2:21][CH2:22][CH2:23][CH2:24][C:25]([O:27][CH2:28][CH3:29])=[O:26])=[CH:7][C:8]=1[O:9][CH3:10])=[O:2] |f:1.2|
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Name
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Quantity
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22.6 g
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Type
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reactant
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Smiles
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C(=O)C1=C(C=C(C=C1OC)O)OC
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Name
|
|
Quantity
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15.3 g
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Type
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reactant
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Smiles
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CC(C)([O-])C.[K+]
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Name
|
|
Quantity
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125 mL
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Type
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solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
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28.5 g
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Type
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reactant
|
Smiles
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BrCCCCC(=O)OCC
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Name
|
|
Quantity
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125 mL
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Type
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solvent
|
Smiles
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CN(C=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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110 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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ADDITION
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Details
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To the obtained product was added ethyl acetate (400 mL)
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Type
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FILTRATION
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Details
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the mixture was filtered
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Type
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WASH
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Details
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The filtrate was washed with water (100 mL), 1 N sodium hydroxide (2×50 mL), and brine (3×100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried (magnesium sulfate)
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Type
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CONCENTRATION
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Details
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concentrated in vacuo to 37 g of ethyl 5-(4-formyl-3,5-dimethoxyphenoxy)valerate
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Name
|
|
Type
|
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Smiles
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C(=O)C1=C(C=C(OCCCCC(=O)OCC)C=C1OC)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |